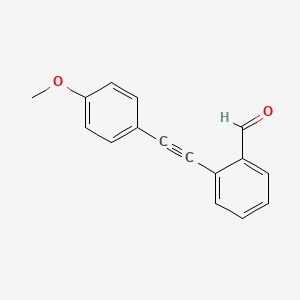

2-((4-甲氧基苯基)乙炔基)苯甲醛

描述

2-((4-Methoxyphenyl)ethynyl)benzaldehyde is a chemical compound with the molecular formula C16H12O2 . It has a molecular weight of 236.27 . The compound is a light-yellow to yellow solid .

Molecular Structure Analysis

The molecular structure of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde contains a total of 31 bonds; 19 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether .Chemical Reactions Analysis

While specific chemical reactions involving 2-((4-Methoxyphenyl)ethynyl)benzaldehyde are not available, ethynylbenzaldehydes are known to undergo Sonogashira coupling .Physical And Chemical Properties Analysis

2-((4-Methoxyphenyl)ethynyl)benzaldehyde has a boiling point of 404°C at 760 mmHg and a melting point of 46-47°C . It is a solid at room temperature . The compound has a flash point of 186.5°C .科学研究应用

光催化

- 基于 [RuCl(bpy)(tpy)]⁺ 的炔基取代单核光催化剂使用乙炔基苯乙烯基取代衍生物,包括 4-(甲氧基苯基-乙炔基)-2,2':6',2''-联吡啶,以探索光催化应用中的光化学和氧化还原性质 (Davidson 等,2015)。

有机合成

- 在固相有机合成的背景下,已研究过 2-甲氧基-4-羟基苯甲醛等衍生物作为连接子 (Swayze,1997)。

- 芳香醛的芳基化和烯基化,包括苯甲醛与乙基(4-甲氧基苯基)硅二醇的使用,展示了有机合成中的潜力 (Fujii 等,2002)。

酶催化

- 苯甲醛裂解酶催化苯偶姻衍生物的形成和裂解,在反应工程和合成反应器概念开发中具有应用 (Kühl 等,2007)。

材料科学

- 对相关化合物(如 3-甲氧基-4-(丙-2-炔氧基)苯甲醛)的合成和晶体结构的研究,有助于材料科学和晶体学 (王永健,2010)。

光致发光

- 使用 4-甲基(甲氧基或氯代)苯甲醛,对铝和锌喹啉酸的研究深入探讨了光致发光材料的潜在应用中的光谱、热和光学性质 (Barberis 和 Mikroyannidis,2006)。

安全和危害

作用机制

Mode of Action

The mode of action of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

生化分析

Biochemical Properties

It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2 and CYP2C19 enzymes .

Molecular Mechanism

It is known that the compound can inhibit CYP1A2 and CYP2C19 enzymes , which may have implications for its interactions with other biomolecules.

Temporal Effects in Laboratory Settings

The compound is known to be stable when stored in a refrigerator .

Metabolic Pathways

The compound is known to inhibit CYP1A2 and CYP2C19 enzymes , which may suggest its involvement in certain metabolic pathways.

属性

IUPAC Name |

2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-16-10-7-13(8-11-16)6-9-14-4-2-3-5-15(14)12-17/h2-5,7-8,10-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDUQRLGSISLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2831743.png)

![(2-Methoxyethyl)(methyl)[3-(piperidin-4-yl)propyl]amine](/img/structure/B2831749.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2831751.png)

![4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2831762.png)